2,4-Difluoro-6-iodophenol
Overview
Description
Synthesis Analysis
The synthesis of fluorinated phenolic compounds can be complex, involving multiple steps and specific conditions. For instance, the synthesis of 2,6-bis(trifluoroacetyl)phenols involves a dibromination-double dehydrobromination sequence from corresponding cyclohexanones, which is considered superior to traditional approaches . Similarly, the synthesis of 2,6-difluoro-2'-sulfobenzophenone is achieved through a one-pot reaction of 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C . These methods highlight the potential pathways that could be adapted for the synthesis of 2,4-Difluoro-6-iodophenol, although the specific synthesis route for this compound is not provided.
Molecular Structure Analysis
The molecular structure of fluorinated phenols can be influenced by the presence of halogen atoms, which can lead to the formation of intramolecular hydrogen bonds. For example, the molecular structure of 2-fluorophenol and 2,6-difluorophenol determined by electron diffraction suggests the possibility of weak intramolecular hydrogen bonding . This information can be extrapolated to suggest that this compound may also exhibit similar intramolecular interactions due to the presence of fluorine atoms ortho to the hydroxyl group.
Chemical Reactions Analysis
The reactivity of fluorinated phenolic compounds can be quite diverse. The lithium salt of 2,6-difluoro-2'-sulfobenzophenone, for example, demonstrates the potential for nucleophilic aromatic substitution reactions due to the activation of fluorine atoms . This suggests that this compound could also participate in similar reactions, with the iodine atom potentially serving as a good leaving group for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenolic compounds are often characterized by their molecular structure and substituents. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone shows different biological activities between its isomers, which is attributed to the arrangement of the carbonyl and hydroxyimino-groups . The presence of fluorine atoms can also influence the optical and electrochemical properties, as seen in the case of indenofluorene derivatives . While the specific properties of this compound are not detailed, it is reasonable to assume that its physical and chemical properties would be similarly affected by the presence of fluorine and iodine substituents.
Scientific Research Applications
Synthesis and Labelling
- Tritium Labelling: 2,4-Difluoro-6-iodophenol is used in tritium labelling, as demonstrated by Hamada et al. (1975). They successfully labelled 2,4-dichlorophenol with tritium at the 6 position by catalytic reduction of 2,4-dichloro-6-iodophenol, leading to the production of tritium-labelled 2,4-dichlorophenyl pyrrolidinecarboxylate (Hamada, Shibata, Kuwano, & Suzuki, 1975).
Chemical Transformations
Adamantylation Reactions
Sokolenko et al. (2011) explored the adamantylation of iodophenols, revealing that reactions involving 2-iodophenol result in specific derivative formations (Sokolenko, Svirskaya, & Rubailo, 2011).
Iodide Detection via HPLC
Verma et al. (1992) developed a method for sensitive detection of iodide, involving derivatization into iodophenols and subsequent high-performance liquid chromatography (HPLC) (Verma, Jain, & Verma, 1992).
Pharmaceutical Research
- Saluretic Agents: Research by Stokker et al. (1980) on 2-(aminomethyl)phenols, including this compound derivatives, found significant saluretic and antihypertensive activity, highlighting its potential in pharmaceutical applications (Stokker, Deana, Desolms, Schultz, Smith, Cragoe, Baer, Ludden, Russo, Scriabine, Sweet, & Watson, 1980).
Environmental Analysis
- Water Quality Studies: Dietrich et al. (1999) investigated the formation of iodophenols, including 2,4,6-triiodophenol, in the context of water disinfection for the USA space program, providing insights into water quality and safety (Dietrich, Mirlohi, DaCosta, Dodd, Sauer, Homan, & Schultz, 1999).
Molecular Chemistry and Applications
- Molecular Switching Devices: Kawai et al. (1995) synthesized bisphenolic diarylethenes from iodophenols, demonstrating their potential as molecular switching devices with integrated photochromic and electrochromic properties (Kawai, Gilat, Ponsinet, & Lehn, 1995).
Chemiluminescence Enhancement
- Enhancement of Chemiluminescence Assays: Leong and Fox (1988) explored the use of 4-iodophenol as an enhancer in luminol-based assays, highlighting the potential of iodophenols in bioanalytical methods (Leong & Fox, 1988).
Safety and Hazards
properties
IUPAC Name |
2,4-difluoro-6-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTJGBIQTKFVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623528 | |
Record name | 2,4-Difluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
551002-42-7 | |
Record name | 2,4-Difluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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